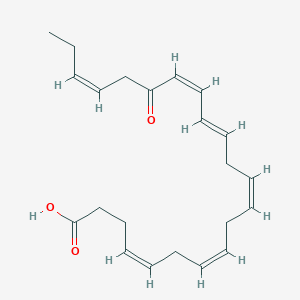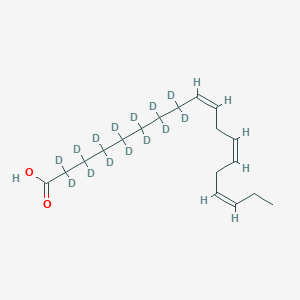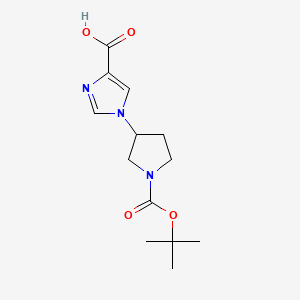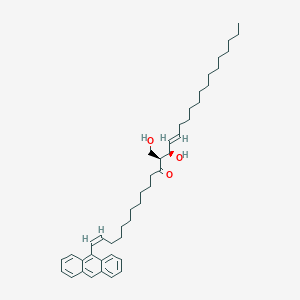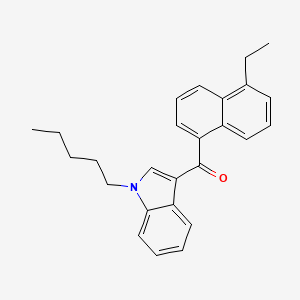
JWH-210 5-Ethylnaphthyl-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 210 5-Ethylnaphthyl-Isomer ist ein synthetisches Cannabinoid, das zur Familie der Naphthoylindole gehört. Es ist ein Positionsisomer von JWH 210, bei dem die Ethylseitenkette an der 5-Position der Naphthylgruppe statt an der 4-Position sitzt . Diese Verbindung ist bekannt für ihre starken cannabimimetischen Eigenschaften und wurde in verschiedenen Kräutermischungen identifiziert . Es wird hauptsächlich für forensische und Forschungszwecke eingesetzt .
Wissenschaftliche Forschungsanwendungen
JWH 210 5-Ethylnaphthyl-Isomer wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner cannabimimetischen Eigenschaften eingesetzt. Es wird in Studien verwendet, die sich mit folgenden Themen befassen:
Forensische Chemie: Die Verbindung wird als Referenzstandard in der forensischen Toxikologie verwendet, um synthetische Cannabinoide in biologischen Proben zu identifizieren und zu quantifizieren.
Pharmakologie: Forscher untersuchen die pharmakologischen Wirkungen der Verbindung, um ihre Interaktion mit Cannabinoidrezeptoren zu verstehen.
Wirkmechanismus
JWH 210 5-Ethylnaphthyl-Isomer entfaltet seine Wirkungen durch Bindung an Cannabinoidrezeptoren im Körper. Es zielt hauptsächlich auf den zentralen Cannabinoidrezeptor (CB1) und den peripheren Cannabinoidrezeptor (CB2) ab. Die Bindung der Verbindung an diese Rezeptoren aktiviert Signalwege, die zu ihren cannabimimetischen Wirkungen führen . Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .
Wirkmechanismus
Target of Action
The JWH 210 5-ethylnaphthyl isomer is a potent cannabimimetic alkylindole .
Mode of Action
It is a positional isomer of JWH 210, having the ethyl side chain at the 5 position rather than at the 4 position of the naphthyl group . The interaction of this compound with its targets and the resulting changes are yet to be determined .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is unclear .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH 210 5-Ethylnaphthyl-Isomer beinhaltet die Reaktion von 5-Ethylnaphthalen-1-yl mit 1-Pentylindol-3-ylmethanon. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen mit spezifischen Reagenzien und Lösungsmitteln, um sicherzustellen, dass das gewünschte Positionsisomer erhalten wird . Der Prozess kann mehrere Schritte umfassen, einschließlich der Bildung von Zwischenverbindungen und Reinigungsschritten, um einen hohen Reinheitsgrad zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH 210 5-Ethylnaphthyl-Isomer folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industrieanlagen und Reagenzien, um die Verbindung in großen Mengen herzustellen. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
JWH 210 5-Ethylnaphthyl-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: In Substitutionsreaktionen werden Reagenzien wie Halogene und Alkylierungsmittel eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung hervorbringen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 210: Die Stammverbindung mit der Ethylseitenkette an der 4-Position der Naphthylgruppe.
JWH 018: Ein bekanntes synthetisches Cannabinoid mit einem anderen Naphthylgruppensubstitutionsmuster.
Einzigartigkeit
JWH 210 5-Ethylnaphthyl-Isomer ist aufgrund seiner spezifischen Positionsisomerie einzigartig, was zu unterschiedlichen pharmakologischen und toxikologischen Eigenschaften im Vergleich zu seiner Stammverbindung und anderen ähnlichen synthetischen Cannabinoiden führen kann . Die Ethylseitenkette an der 5-Position der Naphthylgruppe unterscheidet sie von anderen Isomeren und kann ihre Bindungsaffinität und Aktivität an Cannabinoidrezeptoren beeinflussen .
Eigenschaften
IUPAC Name |
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHGJZKDOBJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017316 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632469-94-3 |
Source


|
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
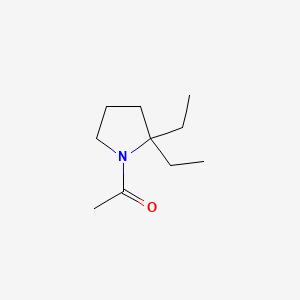
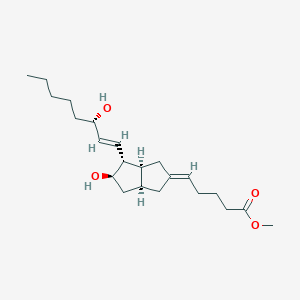
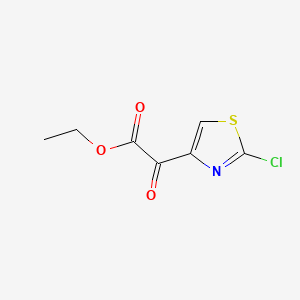
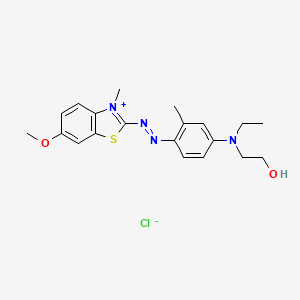
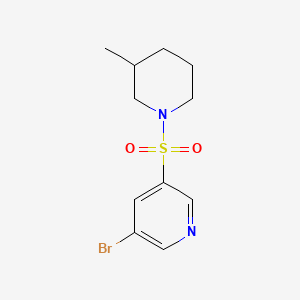
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
